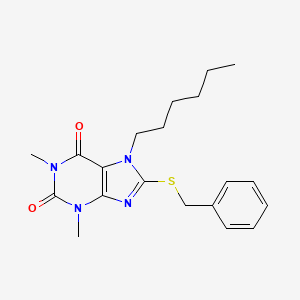
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione, also known as BHDMPD, is a novel purine derivative that has attracted attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied extensively in recent years, and its properties and mechanisms of action have been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
Direcciones Futuras
There are several future directions for research on 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione, including the investigation of its potential use in combination with other anticancer agents, the optimization of its synthesis method to improve yield and reduce cost, and the development of new methods for analyzing its properties and mechanisms of action. Additionally, the use of this compound in electronics and energy storage devices is an area of growing interest and warrants further investigation.
Métodos De Síntesis
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione can be synthesized by several methods, including the reaction of 8-bromo-7-hexyl-1,3-dimethylxanthine with sodium sulfide and benzyl chloride, or the reaction of 8-bromo-7-hexyl-1,3-dimethylxanthine with sodium sulfide and benzyl bromide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition to its medical applications, this compound has also been studied for its potential use in electronics and energy storage devices. This compound has been shown to have good electrochemical properties, which make it a promising candidate for use in batteries and supercapacitors.
Propiedades
IUPAC Name |
8-benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-24-16-17(22(2)20(26)23(3)18(16)25)21-19(24)27-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQIIQLDOWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)

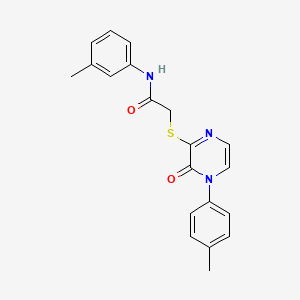
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)
![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
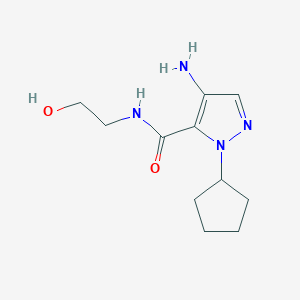
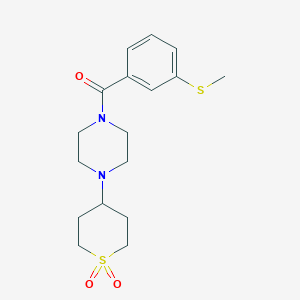
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
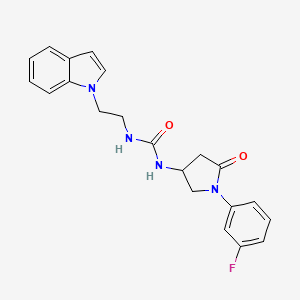
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)